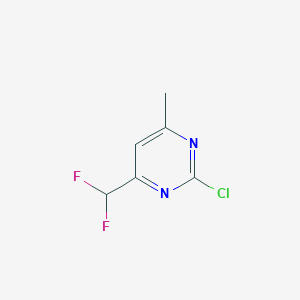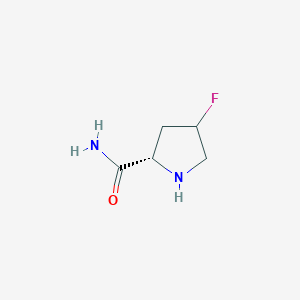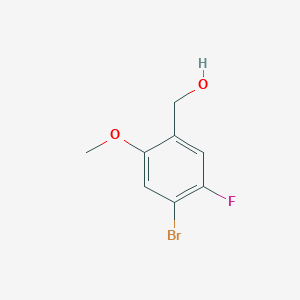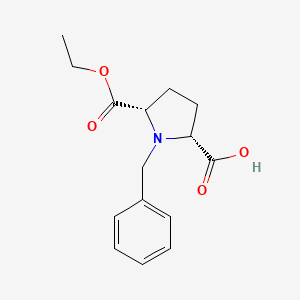
Benzyl 2-fluoro-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-fluoro-3-hydroxypropanoate: is an organic compound that features a benzyl group attached to a 2-fluoro-3-hydroxypropanoate moiety This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a hydroxyl group on the propanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-fluoro-3-hydroxypropanoate can be achieved through several methods. One common approach involves the nucleophilic fluorination of a suitable precursor, such as a 2-hydroxypropanoate derivative, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. Enzymatic synthesis has been explored as a green alternative, utilizing enzymes like fluorinase to introduce the fluorine atom into the organic molecule. This method offers advantages in terms of selectivity and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-fluoro-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group into a hydrogen atom.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 2-fluoro-3-oxopropanoate, while reduction could produce benzyl 2-fluoropropanoate.
Aplicaciones Científicas De Investigación
Chemistry: Benzyl 2-fluoro-3-hydroxypropanoate is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a precursor to fluorinated pharmaceuticals. Fluorine atoms can improve the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as increased thermal stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of Benzyl 2-fluoro-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s interactions at the molecular level .
Comparación Con Compuestos Similares
Benzyl 2-fluoro-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Benzyl 2-chloro-3-hydroxypropanoate: Chlorine atom instead of fluorine, which can affect reactivity and properties.
Benzyl 2-fluoro-3-hydroxybutanoate: Longer carbon chain, which can influence the compound’s physical and chemical properties.
Uniqueness: Benzyl 2-fluoro-3-hydroxypropanoate is unique due to the combination of a fluorine atom and a hydroxyl group on the same carbon chain.
Propiedades
Fórmula molecular |
C10H11FO3 |
|---|---|
Peso molecular |
198.19 g/mol |
Nombre IUPAC |
benzyl 2-fluoro-3-hydroxypropanoate |
InChI |
InChI=1S/C10H11FO3/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |
Clave InChI |
WOCFUHTXQVGNAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C(CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B12840977.png)
![1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione](/img/structure/B12840985.png)







![tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12841012.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride](/img/structure/B12841032.png)
![5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carbonitrile](/img/structure/B12841034.png)

